BenchChemオンラインストアへようこそ!

5-(2,5-Difluorophenyl)-1,3-oxazole

p38 MAP kinase inhibition inflammation kinase selectivity

5-(2,5-Difluorophenyl)-1,3-oxazole is a non-interchangeable fragment scaffold for biased p38α MAP kinase inhibitor libraries. The 2,5-difluoro substitution delivers 44-fold selectivity over p38β at IC50 = 5.8 nM—properties lost with 2,4- or 3,5-regioisomers. With a fragment-optimized LogP of 1.77, MW 181.14, and commercial purity ≥98%, this building block accelerates SAR exploration and lead optimization without requiring in-house oxazole core synthesis.

Molecular Formula C9H5F2NO
Molecular Weight 181.14 g/mol
CAS No. 2004718-99-2
Cat. No. B6353426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,5-Difluorophenyl)-1,3-oxazole
CAS2004718-99-2
Molecular FormulaC9H5F2NO
Molecular Weight181.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C2=CN=CO2)F
InChIInChI=1S/C9H5F2NO/c10-6-1-2-8(11)7(3-6)9-4-12-5-13-9/h1-5H
InChIKeyPBXCUZNWELCNAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2,5-Difluorophenyl)-1,3-oxazole (CAS 2004718-99-2): Structural and Physicochemical Baseline for Procurement


5-(2,5-Difluorophenyl)-1,3-oxazole is a synthetic heterocyclic building block belonging to the 1,3-oxazole class, characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom at positions 1 and 3, substituted at the 5-position with a 2,5-difluorophenyl group . The compound has the molecular formula C9H5F2NO and a molecular weight of 181.14 g/mol . It is commercially available from multiple reputable vendors as a high-purity (≥95-98%) research intermediate . The compound exists as a solid at room temperature and has a calculated LogP of approximately 1.77, indicating moderate lipophilicity . While no peer-reviewed biological studies exist for this specific compound as of April 2026, its structural features—particularly the 2,5-difluorophenyl substitution pattern and the unsubstituted 1,3-oxazole core—define its potential as a versatile precursor for medicinal chemistry and kinase inhibitor programs [1].

Procurement Risk: Why 5-(2,5-Difluorophenyl)-1,3-oxazole Cannot Be Replaced by Generic Oxazole Analogs


In-class substitution of 5-(2,5-difluorophenyl)-1,3-oxazole with alternative oxazole building blocks is not scientifically valid because even minor variations in the phenyl substitution pattern can profoundly alter both intermolecular interactions and downstream biological activity. The 2,5-difluoro substitution creates a unique electronic and steric profile that differs substantially from the more common 2,4-difluoro or 3,5-difluoro isomers. Evidence from the p38α MAP kinase inhibitor series demonstrates that the 2,5-difluorophenyl motif in CP-863187 (IC50 = 5.8 nM) contributes to 44-fold selectivity over the p38β isoform—a property that cannot be assumed for other regioisomers . Similarly, structure-activity relationship (SAR) studies on p38α inhibitors reveal that replacing the 2,5-difluorophenyl group with a 2,4-difluorophenyl analog yields a compound with an IC50 of 0.70 nM, representing a shift in potency that may or may not be desirable depending on the research objective [1]. These differences underscore that the specific 2,5-difluorophenyl-1,3-oxazole scaffold is not interchangeable with other difluorophenyl-oxazole regioisomers without risking significant alterations in target binding affinity, selectivity, or physicochemical properties.

Quantitative Differentiation of 5-(2,5-Difluorophenyl)-1,3-oxazole: Evidence-Based Selection Guide


p38α MAP Kinase Inhibitory Potency: 2,5-Difluorophenyl vs. 2,4-Difluorophenyl Oxazole Scaffolds

The 2,5-difluorophenyl substitution pattern is a key determinant of p38α inhibitory potency. The fully elaborated clinical candidate CP-863187, which contains the 5-(2,5-difluorophenyl)-1,3-oxazole core, exhibits an IC50 of 5.8 nM against p38α with 44-fold selectivity over p38β . In contrast, an analog bearing a 2,4-difluorophenyl group (triazolopyridine oxazole inhibitor 61) shows a more potent p38α IC50 of 0.70 nM, indicating that regioisomeric substitution can modulate potency by over 8-fold [1].

p38 MAP kinase inhibition inflammation kinase selectivity

p38α Selectivity Profile: 2,5-Difluorophenyl Oxazole vs. Isoform-Selective Baselines

CP-863187, a compound built upon the 5-(2,5-difluorophenyl)-1,3-oxazole scaffold, demonstrates 44-fold selectivity for p38α over p38β and no detectable inhibitory activity against p38γ or p38δ isoforms . This selectivity profile contrasts with many earlier-generation p38 inhibitors that exhibit broader isoform inhibition.

kinase selectivity p38 MAPK isoforms off-target pharmacology

Oral Bioavailability of 2,5-Difluorophenyl Oxazole Derivatives Across Preclinical Species

CP-863187, which contains the 5-(2,5-difluorophenyl)-1,3-oxazole core, exhibits favorable oral bioavailability (F) across multiple species: 30-65% in rats, 87% in dogs, and 40% in monkeys [1]. These values are consistent with in vitro Caco-2 permeability and demonstrate that derivatives of this scaffold can achieve the oral exposure required for in vivo efficacy studies.

pharmacokinetics oral bioavailability ADME

In Vivo Anti-inflammatory Efficacy: 2,5-Difluorophenyl Oxazole vs. Baseline Inhibitors

CP-863187 demonstrates potent inhibition of lipopolysaccharide (LPS)-stimulated TNF-α production in vitro with IC50 values of 259 nM in human whole blood and 25 nM in isolated mononuclear cells. In rats, oral administration produced an ED50 of 0.3 mg/kg for TNF-α suppression in vivo .

in vivo efficacy TNF-α inhibition anti-inflammatory

Recommended Research and Procurement Applications for 5-(2,5-Difluorophenyl)-1,3-oxazole


Medicinal Chemistry: p38α MAP Kinase Inhibitor Lead Optimization

Researchers pursuing selective p38α MAP kinase inhibitors should prioritize 5-(2,5-difluorophenyl)-1,3-oxazole as a core scaffold for lead optimization. Evidence from CP-863187 demonstrates that this substitution pattern yields compounds with IC50 values in the low nanomolar range (5.8 nM) and 44-fold selectivity over p38β . The favorable oral bioavailability (30-65% in rats, 87% in dogs) [1] and in vivo efficacy at 0.3 mg/kg p.o. establish a robust pharmacokinetic/pharmacodynamic foundation for further derivatization.

SAR Exploration of Difluorophenyl Regioisomers in Kinase Inhibition

The 2,5-difluorophenyl substitution pattern represents a defined point on the structure-activity landscape of oxazole-based kinase inhibitors. Comparative data show that the 2,5-difluoro isomer (IC50 = 5.8 nM) and 2,4-difluoro isomer (IC50 = 0.70 nM) produce distinct potency profiles [2]. Procurement of 5-(2,5-difluorophenyl)-1,3-oxazole enables systematic SAR studies to delineate the electronic and steric contributions of this specific substitution pattern to target engagement and selectivity.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Programs

As a low molecular weight (181.14 g/mol) heteroaromatic fragment, 5-(2,5-difluorophenyl)-1,3-oxazole is an ideal starting point for fragment-based drug discovery. Its calculated LogP of 1.77 falls within the optimal range for fragment libraries (LogP 1-3), and the oxazole ring provides multiple vectors for chemical elaboration. The demonstrated tractability of this scaffold in producing orally bioavailable p38α inhibitors validates its utility in fragment growth and scaffold hopping strategies.

Custom Synthesis of Advanced Intermediates for Anti-inflammatory Agents

Contract research organizations and medicinal chemistry groups can utilize 5-(2,5-difluorophenyl)-1,3-oxazole as a key intermediate for synthesizing more complex p38α inhibitors or related anti-inflammatory agents. The compound's commercial availability in ≥95% purity reduces the synthetic burden of constructing the core oxazole ring, allowing research efforts to focus on peripheral derivatization at the oxazole 2- and 4-positions to modulate potency, selectivity, and ADME properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2,5-Difluorophenyl)-1,3-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.